Pumitepa

Beschreibung

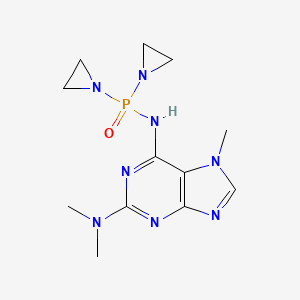

Pumitepa (INN: this compound) is an antineoplastic alkylating agent with the molecular formula C₁₂H₁₉N₈OP and the IUPAC name N-(2-(dimethylamino)-7-methylpurin-6-yl)-P,P-bis(1-aziridinyl)phosphinic amide . It is classified as a sulfur-containing ethylenimine derivative, primarily used in cancer chemotherapy. The compound exerts its therapeutic effects via DNA alkylation, leading to crosslinking damage, impaired replication, and subsequent cell cycle arrest . Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), categorize this compound under harmonized trade codes (e.g., HS 29335995) and assign identifiers such as UNII 7AYY495RE0 and NCI Concept Code C73239 . Despite its clinical use, the exact mechanistic nuances of this compound remain partially unresolved, with ongoing research focused on optimizing its therapeutic index .

Eigenschaften

CAS-Nummer |

42061-52-9 |

|---|---|

Molekularformel |

C12H19N8OP |

Molekulargewicht |

322.31 g/mol |

IUPAC-Name |

6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |

InChI |

InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |

InChI-Schlüssel |

KAEVHZSIYLATMK-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |

Kanonische SMILES |

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |

Synonyme |

2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Pumitepa umfasst mehrere Schritte, beginnend mit der Herstellung des Purinderivats. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Purin-Kerns: Der Purin-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.

Einführung funktioneller Gruppen: Funktionelle Gruppen wie Aziridinyl- und Dimethylaminogruppen werden durch nukleophile Substitutionsreaktionen eingeführt.

Phosphorylierung: Der letzte Schritt beinhaltet die Phosphorylierung des Purinderivats zur Bildung von this compound.

Analyse Chemischer Reaktionen

Pumitepa durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Alkylierung: This compound kann DNA alkylieren, was zu DNA-Schäden und Zellzyklusarrest führt.

Oxidation und Reduktion: Diese Reaktionen sind bei this compound weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitutionsreaktionen: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Aziridinylgruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Nukleophile für Substitutionsreaktionen und Oxidations- oder Reduktionsmittel für Redoxreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pumitepa hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: this compound wird wegen seiner einzigartigen chemischen Eigenschaften und Reaktivität untersucht, insbesondere seiner Fähigkeit, DNA zu alkylieren.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von DNA-Schäden und Zellzyklusarrest auf zelluläre Prozesse zu untersuchen.

Industrie: Obwohl industrielle Anwendungen weniger verbreitet sind, machen die einzigartigen Eigenschaften von this compound es zu einem Kandidaten für weitere Forschung und Entwicklung in der pharmazeutischen Produktion.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, es wird jedoch angenommen, dass es durch Alkylierung wirkt, was zu DNA-Schäden und Zellzyklusarrest führt . Dieser Prozess beinhaltet die Bildung kovalenter Bindungen zwischen this compound und DNA, was zur Störung der DNA-Replikation und Transkription führt. Zu den molekularen Zielstrukturen von this compound gehören DNA und verschiedene Proteine, die am Zellzyklus beteiligt sind.

Wirkmechanismus

The exact mechanism of action of Pumitepa is not fully elucidated, but it is believed to work through alkylation, causing DNA damage and cell cycle arrest . This process involves the formation of covalent bonds between this compound and DNA, leading to the disruption of DNA replication and transcription. The molecular targets of this compound include DNA and various proteins involved in the cell cycle.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pumitepa belongs to the alkylating agent class, which includes structurally and functionally related compounds. Below is a comparative analysis with key analogs:

Meturedepa

- Molecular Formula : C₁₁H₂₂N₃O₃P

- Mechanism : Like this compound, Meturedepa is an ethylenimine-based alkylating agent. It introduces DNA crosslinks via its bis(2,2-dimethylethylenimido)phosphoro groups, disrupting replication .

- Structural Differences : Meturedepa lacks the purine ring present in this compound, instead featuring a carbamate-ethyl backbone. This structural variance may influence DNA-binding specificity and metabolic stability .

- Regulatory Status : Classified under HS 29339990, with distinct identifiers (UNII 43255365IF, NCI C1760) .

Procarbazine

- Molecular Formula : C₁₂H₁₉N₃O₂

- Mechanism: Procarbazine is a methylhydrazine derivative that generates reactive alkyl radicals, damaging DNA and RNA. Unlike this compound, it requires metabolic activation and exhibits immunosuppressive properties .

- Therapeutic Use : Primarily used in Hodgkin’s lymphoma, contrasting with this compound’s broader experimental applications .

Puromycin

- Molecular Formula : C₂₂H₂₉N₇O₅

- Mechanism: Puromycin inhibits protein synthesis by mimicking aminoacyl-tRNA, causing premature termination.

- Clinical Utility: Limited to research applications (e.g., selecting transfected cells) due to systemic toxicity .

Comparative Data Table

| Compound | Molecular Formula | Mechanism | Key Structural Features | Therapeutic Use | Regulatory Codes |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₉N₈OP | DNA alkylation | Purine ring, aziridinyl groups | Broad-spectrum antineoplastic | HS 29335995, UNII 7AYY495RE0 |

| Meturedepa | C₁₁H₂₂N₃O₃P | DNA alkylation | Carbamate-ethyl backbone | Experimental alkylating agent | HS 29339990, UNII 43255365IF |

| Procarbazine | C₁₂H₁₉N₃O₂ | DNA/RNA alkylation | Methylhydrazine derivative | Hodgkin’s lymphoma | HS 29339990, UNII 5K0068QP49 |

| Puromycin | C₂₂H₂₉N₇O₅ | Protein synthesis inhibition | Aminoacyl-tRNA analog | Research applications | HS 294190, UNII 4A6ZS6Q2CL |

Key Research Findings

Efficacy : this compound and Meturedepa demonstrate comparable alkylating potency in vitro, but this compound’s purine moiety may enhance tumor selectivity .

Toxicity : Both ethylenimine derivatives exhibit myelosuppression, though this compound’s higher molecular weight correlates with delayed metabolic clearance in preclinical models .

Resistance : Cross-resistance between this compound and other alkylators (e.g., cyclophosphamide) is observed in multidrug-resistant cell lines, likely due to shared DNA repair pathways .

Biologische Aktivität

Pumitepa, a compound with the chemical identifier 42061-52-9, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and molecular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is primarily studied for its ability to alkylate DNA , leading to significant cellular effects such as DNA damage and cell cycle arrest. The alkylation process is crucial in understanding its potential as an antineoplastic agent , where it may selectively target cancer cells by inducing cytotoxicity through DNA modifications.

Key Mechanisms

- Alkylation : this compound can form covalent bonds with DNA, resulting in structural changes that disrupt normal cellular functions.

- Cell Cycle Arrest : The DNA damage caused by this compound triggers cellular checkpoints, preventing the progression of the cell cycle in damaged cells.

- Oxidative Stress : Although less common, this compound may also engage in redox reactions under specific conditions, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antineoplastic Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through DNA damage mechanisms.

- Antimicrobial Properties : Preliminary investigations suggest potential antibacterial and antifungal activities, although these require further validation through rigorous testing .

Data Table: Biological Activities of this compound

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicine:

- Anticancer Studies :

- Microbial Inhibition :

-

Chemical Reaction Analysis :

- Research on the chemical reactivity of this compound revealed its capacity for nucleophilic substitution reactions. This property may be exploited for developing novel therapeutic compounds with enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.